2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with formic acid or formamide under reflux conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the quinazoline derivative with the dimethoxyphenyl derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazoline core, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially interfere with the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar functional groups but lacking the quinazoline core.
2-(3,4-Dimethoxyphenyl)acetaldehyde: Another related compound with an aldehyde group instead of the acetamide group.
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A compound with a similar aromatic structure but different substituents.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide lies in its combination of the quinazoline core and the dimethoxyphenyl group. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-23-17-7-5-4-6-16(17)21(26)24(14)11-10-22-20(25)13-15-8-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
CZORKPPSDAQSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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